molecular formula C4H6N2O2S2 B13273242 5-Aminothiophene-3-sulfonamide

5-Aminothiophene-3-sulfonamide

Cat. No.: B13273242
M. Wt: 178.2 g/mol
InChI Key: JWAXROYXAQQSNH-UHFFFAOYSA-N
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Description

5-Aminothiophene-3-sulfonamide is an organosulfur compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The addition of an amino group at the 5-position and a sulfonamide group at the 3-position makes this compound particularly interesting for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminothiophene-3-sulfonamide can be achieved through several methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable .

Chemical Reactions Analysis

Types of Reactions: 5-Aminothiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic conditions.

    Reduction: Sodium borohydride, in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols, under basic conditions.

Major Products Formed:

Scientific Research Applications

5-Aminothiophene-3-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Aminothiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2 g/mol

IUPAC Name

5-aminothiophene-3-sulfonamide

InChI

InChI=1S/C4H6N2O2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,5H2,(H2,6,7,8)

InChI Key

JWAXROYXAQQSNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)N

Origin of Product

United States

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